

Spectroscopic Profile of 2-Bromoanthracene: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromoanthracene

Cat. No.: B1280076

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **2-Bromoanthracene**, a key intermediate in the synthesis of advanced materials and pharmaceutical compounds. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended to serve as a comprehensive reference for the characterization of this compound.

Data Presentation

The spectral data for **2-Bromoanthracene** is summarized in the tables below. These values are based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.50	s	-	H-9
~8.40	s	-	H-10
~8.15	d	≈ 1.8	H-1
~8.00	d	≈ 8.8	H-4
~7.95	d	≈ 9.0	H-5
~7.80	d	≈ 9.0	H-8
~7.65	dd	$\approx 8.8, 1.8$	H-3
~7.55	m	-	H-6, H-7

^{13}C NMR (Carbon-13) Spectral Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Carbon Assignment
~132.5	C-4a
~131.8	C-8a
~131.0	C-10
~130.5	C-9a
~130.0	C-1
~129.0	C-3
~128.5	C-9
~128.0	C-5
~127.5	C-8
~127.0	C-4
~126.5	C-6
~125.0	C-7
~121.0	C-2
~120.0	C-10a

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Vibrational Mode
3100-3000	Medium	Aromatic C-H Stretch
1620-1600	Medium	Aromatic C=C Stretch
1500-1400	Strong	Aromatic C=C Stretch
900-675	Strong	Aromatic C-H Bend (out-of-plane)
~1070	Strong	C-Br Stretch

Mass Spectrometry (MS)

m/z Ratio	Relative Intensity (%)	Ion Fragment
256/258	~100 / ~98	[M] ⁺ (Molecular Ion)
177	High	[M - Br] ⁺
176	High	[M - HBr] ⁺
88.5	Moderate	[M - HBr] ²⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Bromoanthracene** in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a 30-degree pulse width.
 - Set the relaxation delay to 1.0 second.
 - Acquire 16 scans.
- ¹³C NMR Acquisition:
 - Set the spectral width to cover the range of 0 to 220 ppm.
 - Use a 30-degree pulse width.

- Employ proton decoupling (e.g., Waltz-16).
- Set the relaxation delay to 2.0 seconds.
- Acquire 1024 scans.
- Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential window function (line broadening of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C) followed by Fourier transformation. Phase and baseline correct the resulting spectra. Reference the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of **2-Bromoanthracene** with 100 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine, homogeneous powder.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (approximately 8-10 tons) for 2-3 minutes to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add 32 scans at a resolution of 4 cm^{-1} .
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

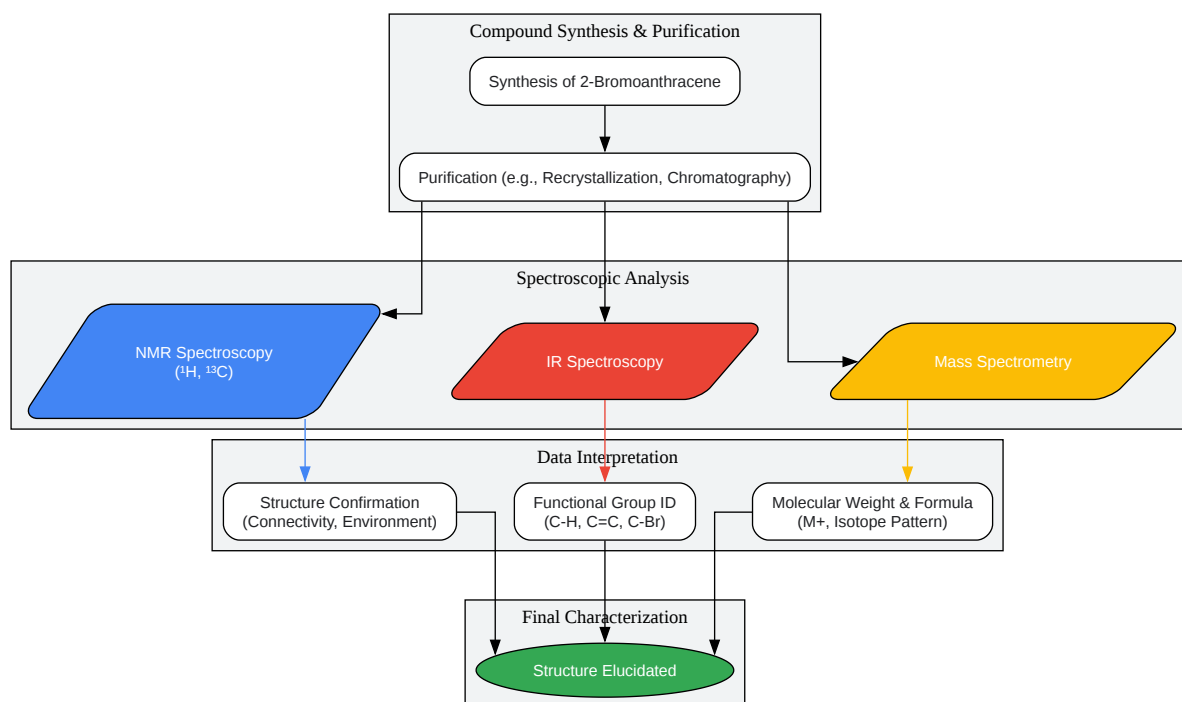
- Sample Introduction: Introduce a dilute solution of **2-Bromoanthracene** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or

through a gas chromatography (GC) inlet.

- Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.
- Ionization: Ionize the sample using a standard electron energy of 70 eV.
- Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer over a mass-to-charge (m/z) range of 50-500.
- Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and major fragment peaks.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-Bromoanthracene**.



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Caption: Workflow for the spectroscopic characterization of **2-Bromoanthracene**.

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